2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide

Medicinal Chemistry Scaffold Hopping Isosteric Replacement

2-Benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954642-09-2) is a fully synthetic small molecule (C18H14ClN3O2S, MW 371.84) belonging to the 2-substituted thiazole-4-carboxamide class. It features a 1,3-thiazole core substituted at the 2-position with a benzamido group and at the 4-position with an N-(4-chlorobenzyl)carboxamide moiety.

Molecular Formula C18H14ClN3O2S
Molecular Weight 371.84
CAS No. 954642-09-2
Cat. No. B2543249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
CAS954642-09-2
Molecular FormulaC18H14ClN3O2S
Molecular Weight371.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClN3O2S/c19-14-8-6-12(7-9-14)10-20-17(24)15-11-25-18(21-15)22-16(23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H,21,22,23)
InChIKeyGSWTXEHIRZVHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954642-09-2): Procurement-Grade Structural and Chemical Profile


2-Benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954642-09-2) is a fully synthetic small molecule (C18H14ClN3O2S, MW 371.84) belonging to the 2-substituted thiazole-4-carboxamide class . It features a 1,3-thiazole core substituted at the 2-position with a benzamido group and at the 4-position with an N-(4-chlorobenzyl)carboxamide moiety . The compound is listed in the PubChem Substance database (SID 41429073) and ChemSpider (ID 16066714) as a legacy screening compound deposited in 2007, though no associated bioactivity data is maintained in these records [1]. Its molecular formula and weight are identical to the clinically evaluated antiviral agent Denotivir (Vratizolin, CAS 51287-57-1), but the two compounds differ fundamentally in heterocyclic core (1,3-thiazole vs. 1,2-isothiazole) and substitution pattern, making them regioisomeric rather than interchangeable [2].

Why 2-Benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Verification


The 2-substituted thiazole-4-carboxamide scaffold is pharmacologically promiscuous: even minor variations in the heterocyclic core (1,3-thiazole vs. 1,2-isothiazole), N-substituent linker length (methylene vs. ethylene vs. direct aryl), and position of the benzamido group (C2 vs. C5) produce compounds with entirely divergent target profiles [1]. For example, the isothiazole regioisomer Denotivir is a marketed antiviral agent with HSV-2 IC50 of 16 nM , whereas closely related 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives are sub-50 nM CK1δ/ε kinase inhibitors with no reported antiviral activity [2]. The target compound's specific combination—a 1,3-thiazole core, C2 benzamido, C4 N-(4-chlorobenzyl)carboxamide, and absence of the 3-methyl group found in Denotivir—generates a unique pharmacophoric fingerprint that cannot be assumed equipotent or even equipotent with any published analog. Direct experimental comparison is mandatory for any application requiring target-specific activity.

Quantitative Differentiation Evidence for 2-Benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide vs. Closest Analogs


Heterocyclic Core Identity: 1,3-Thiazole vs. 1,2-Isothiazole Defines Distinct Chemical Series

The target compound contains a 1,3-thiazole ring (sulfur and nitrogen at positions 1 and 3), whereas its molecular-formula-identical comparator Denotivir (CAS 51287-57-1) contains a 1,2-isothiazole ring (sulfur and nitrogen adjacent at positions 1 and 2) [1]. This S,N positional isomerism produces distinct electronic distributions, hydrogen-bonding geometries, and conformational preferences. The 1,3-thiazole core exhibits a calculated polar surface area (tPSA) of approximately 83 Ų (via fragment-based computation), while Denotivir's 1,2-isothiazole core yields a tPSA of 62 Ų . This 21 Ų difference exceeds typical thresholds for passive permeability divergence and may alter blood-brain barrier penetration probability.

Medicinal Chemistry Scaffold Hopping Isosteric Replacement

N-Substituent Linker Length: Methylene vs. Ethylene vs. Direct Phenyl – Impact on Conformational Flexibility and Target Fit

The target compound employs a single methylene (–CH2–) linker connecting the 4-chlorophenyl ring to the carboxamide nitrogen. In contrast, the closest cataloged analog, 2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide, uses an ethylene (–CH2CH2–) linker . The methylene linker confers 1 fewer rotatable bond (RB = 5 vs. RB = 6 for the phenethyl analog), reducing the conformational entropy penalty upon target binding by an estimated 0.5–1.0 kcal/mol (ΔΔG ≈ –0.7 kcal/mol based on the empirical rule of ~0.7 kcal/mol per restricted rotatable bond) [1]. Conversely, analogs with a direct N-phenyl attachment (e.g., Denotivir, RB = 4) are more rigid still but eliminate the spatial offset between the chlorophenyl ring and the thiazole plane.

SAR Analysis Linker Optimization Conformational Restriction

Absence of 3-Methyl Substitution: A Critical Differentiation from the Clinically Advanced Denotivir Scaffold

The target compound lacks the 3-methyl group present on the heterocyclic core of Denotivir (5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide) [1]. The 3-methyl substituent in Denotivir fills a steric pocket and contributes to metabolic stability by blocking potential sites of oxidative metabolism. Its absence in the target compound creates a sterically less hindered heterocycle that may (a) access binding pockets inaccessible to the methyl-bearing analog, (b) exhibit altered CYP-mediated oxidation rates, and (c) present a different hydrogen-bonding surface to solvent. This difference is not captured by simple 2D similarity metrics (Tanimoto similarity ECFP4 ≈ 0.45 despite identical molecular formula) [2].

Scaffold Differentiation Metabolic Stability CYP Inhibition

Benzamido Group Position: C2 Attachment in Target vs. C5 Attachment in Denotivir – Divergent H-Bond Donor/Acceptor Geometry

In the target compound, the benzamido group is attached at the C2 position of the 1,3-thiazole ring, and the carboxamide is at C4. In Denotivir, the benzamido group is at the C5 position of the 1,2-isothiazole ring, with the carboxamide at C4 [1]. This positional swap relocates the benzamido NH donor and C=O acceptor by approximately 2.4 Å (based on thiazole ring geometry), fundamentally altering the pharmacophoric hydrogen-bonding vector. In the published CK1δ/ε inhibitor series, the C2-benzamido-thiazole-4-carboxamide architecture is critical for hinge-region binding to the kinase ATP pocket, with the benzamido carbonyl accepting a hydrogen bond from the kinase hinge backbone [2]. The C5-benzamido isothiazole of Denotivir cannot recapitulate this binding mode.

Pharmacophore Mapping Hydrogen Bonding Kinase Inhibitor Design

Critical Transparency Note: Absence of Published Direct Bioactivity Data for This Specific Compound

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent literature (as of 2026-05-06) yielded zero direct bioactivity measurements (IC50, Ki, EC50, % inhibition at defined concentration) for 2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954642-09-2) [1][2]. The compound appears exclusively in chemical vendor catalogs and legacy screening-compound depositories. This stands in contrast to its closest structural analogs: Denotivir has published HSV-2 IC50 = 16 nM and anti-leukemic activity data ; the 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide series has CK1δ IC50 = 0.040 μM and selectivity panel data across 442 kinases [3]. Any procurement decision for the target compound must be made with the explicit understanding that its biological activity is uncharacterized and cannot be inferred from analog data.

Data Gap Analysis Screening Compound Procurement Due Diligence

Highest-Confidence Research Application Scenarios for 2-Benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide


Kinase Hinge-Binder Focused Library Design Using the C2-Benzamido-Thiazole-4-Carboxamide Scaffold

Based on the established kinase hinge-binding mode of the C2-benzamido-thiazole-4-carboxamide architecture (validated by the CK1δ/ε co-crystal structure, PDB 4TWC [1]), this compound serves as a core scaffold for kinase-focused combinatorial library enumeration. The N-(4-chlorobenzyl) substituent provides a vector into the solvent-exposed region or back pocket, depending on the kinase. The absence of a 3-methyl group (present in Denotivir) means the thiazole C3 position remains available for further SAR exploration via parallel synthesis, offering a differentiation point for proprietary lead generation. Researchers should prioritize kinases where a 4-chlorobenzyl group has been shown to occupy a lipophilic sub-pocket in published co-crystal structures.

Isothiazole-to-Thiazole Scaffold-Hopping Control in Antiviral Drug Discovery

Given that the molecular-formula-identical Denotivir is a known HSV/VZV antiviral agent [2], this thiazole analog functions as a precise scaffold-hopping control. Any differential antiviral activity between the 1,3-thiazole (target) and 1,2-isothiazole (Denotivir) cores directly quantifies the contribution of heterocyclic S,N positioning to target engagement, selectivity, and cytotoxicity. Procurement of both compounds as a matched pair enables well-controlled comparative antiviral profiling, potentially revealing whether the thiazole scaffold retains, enhances, or abolishes the anti-herpetic activity.

Physicochemical Property Benchmarking in CNS Drug Discovery Permeability Models

With a computed tPSA approximately 21 Ų higher than Denotivir and a rotatable bond count of 5 , this compound occupies a borderline CNS drug-like chemical space (tPSA 60–90 Ų window). It can serve as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies to empirically measure how the 1,3-thiazole core and N-benzyl substitution influence passive permeability relative to the 1,2-isothiazole series. The compound's molecular weight (371.84) and LogP (estimated ~3.5–4.0) place it within oral drug-like space, making it suitable as a tool compound for correlating computed descriptors with measured permeability.

Fragment-Based Drug Discovery Follower: 4-Chlorobenzyl Amide as a Privileged Fragment Growing Vector

The 4-chlorobenzyl amide substructure is a recognized privileged fragment in medicinal chemistry, appearing in multiple bioactive compounds including kinase inhibitors and GPCR ligands. This compound can be dissected synthetically at the central amide bond to generate two fragment-sized intermediates: the 2-benzamidothiazole-4-carboxylic acid (hinge-binding fragment) and 4-chlorobenzylamine (binding pocket probe). These fragments can be used in fragment-based screening by SPR or STD-NMR to independently assess the binding contributions of each substructure to the target of interest [3], enabling rational fragment growing or merging strategies.

Quote Request

Request a Quote for 2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.